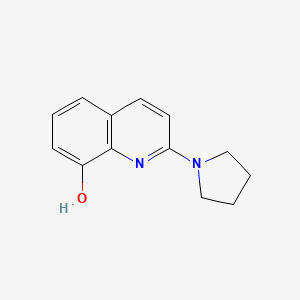

2-Pyrrolidin-1-ylquinolin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

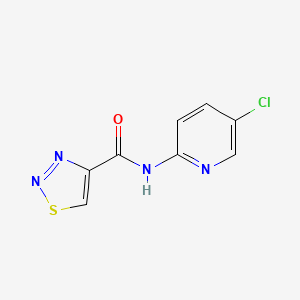

2-Pyrrolidin-1-ylquinolin-8-ol is a chemical compound with the CAS Number: 941868-37-7 . It has a molecular weight of 214.27 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(1-pyrrolidinyl)-8-quinolinol . The InChI code is 1S/C13H14N2O/c16-11-5-3-4-10-6-7-12(14-13(10)11)15-8-1-2-9-15/h3-7,16H,1-2,8-9H2 .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 214.27 .Aplicaciones Científicas De Investigación

Photodynamic Therapy in Cancer Treatment

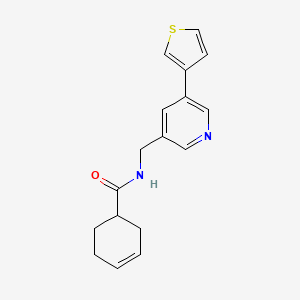

A complex containing a derivative of 2-Pyrrolidin-1-ylquinolin-8-ol, specifically 2-(imidazo[1,5-a]pyridin-3-yl)quinolin-8-ol, demonstrated significant potential in photodynamic therapy (PDT) for breast cancer. This iron(III) complex showed high anti-proliferation efficiency in human breast cancer cells under light irradiation, suggesting its use as a photosensitizer in PDT (Zhu et al., 2019).

Catalysis in Organic Synthesis

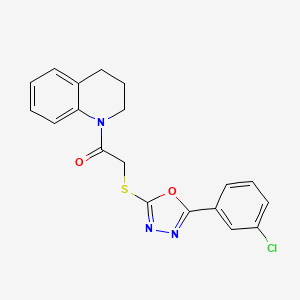

Unsymmetrical pincer ligands with a core of 8-hydroxyquinoline (oxine), including 2-(pyrrolidin-1-ylthiocarbamoyl) quinolin-8-ol, were used to create palladium(II) complexes. These complexes were effective catalysts in amine and copper-free Sonogashira coupling, a key reaction in organic synthesis. They showed potential in converting aryl halides to coupled products (Kumar et al., 2017).

Photophysical and Electrochemical Properties

A novel compound, 2-[(8-hydroxyquinoline)-2-yl]-5-(2-thienyl) fullerene pyrrolidine, exhibited interesting optical and electrochemical properties. It showed red-shifts in ultraviolet absorption and fluorescence emission compared to C60, indicating its suitability for photoelectronic conversion applications (Wei Xian-wen, 2013).

Fluorescence Sensor for Metal Ions

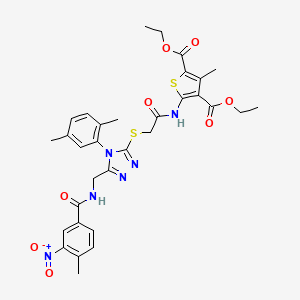

2-(Pyrrolidin-1-yl)quinolin-8-ol derivatives have been explored as fluorescence sensors. Specifically, a dihydroquinazolinone derivative of this compound was developed as a "turn-off" fluorescence sensor for detecting Cu2+ ions. It showed high sensitivity and selectivity, capable of detecting nanomolar levels of Cu2+ in tap water (Borase et al., 2016).

Histamine-3 Receptor Antagonists

In medicinal chemistry, 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, related to this compound, have shown promise as potent and selective histamine-3 receptor antagonists. This is significant for developing drugs with neurological and psychiatric applications (Zhou et al., 2012).

Anti-Plasmodial and Antifungal Activity

Functionalized aminoquinolines derived from (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines showed moderate activity against the malaria parasite Plasmodium falciparum. Some of these compounds also displayed antifungal properties, indicating their potential in treating infectious diseases (Vandekerckhove et al., 2015).

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-11-5-3-4-10-6-7-12(14-13(10)11)15-8-1-2-9-15/h3-7,16H,1-2,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXNXIAJNHKLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=CC=C3O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2635942.png)

![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2635943.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide](/img/structure/B2635944.png)

![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)

![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)

![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)